molecular formula C19H39BrO2Si2 B1277416 (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane CAS No. 387834-41-5

(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane

Cat. No.: B1277416
CAS No.: 387834-41-5
M. Wt: 435.6 g/mol
InChI Key: GCYQQWTZQGQJBW-IAGOWNOFSA-N
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Description

(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane is a complex organic compound characterized by the presence of bromomethylene and tert-butyldimethylsilyloxy groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane typically involves multiple steps, starting from a suitable cyclohexane derivative. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the cyclohexane ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Bromomethylene Introduction: The bromomethylene group is introduced via a halogenation reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid.

Scientific Research Applications

(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It may be utilized in the synthesis of novel materials with unique properties.

    Biological Studies: The compound can be used to study the effects of bromomethylene and silyloxy groups on biological systems.

Mechanism of Action

The mechanism of action of (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane involves its reactivity towards various nucleophiles and electrophiles. The bromomethylene group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The tert-butyldimethylsilyloxy groups serve as protecting groups, preventing unwanted reactions at specific sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-5-(Chloromethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    (1R,3R)-5-(Iodomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane lies in the reactivity of the bromomethylene group, which is more reactive than its chloro or iodo counterparts. This makes it particularly useful in reactions where a higher reactivity is desired.

Biological Activity

(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane is a synthetic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane backbone with bromomethylene and tert-butyldimethylsilyloxy substituents. It has a molecular formula of C11H25BrO2SiC_{11}H_{25}BrO_2Si and a molecular weight of approximately 281.31 g/mol. The presence of the bromomethylene group suggests potential reactivity in biological systems, particularly in interactions with nucleophiles.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing bromomethylene groups have been shown to disrupt bacterial quorum sensing, impacting biofilm formation and motility. This suggests that this compound may possess similar properties.
  • Enzyme Inhibition : The tert-butyldimethylsilyloxy groups may influence the compound's solubility and stability, potentially enhancing its ability to inhibit specific enzymes involved in metabolic pathways.

Enzyme Interaction

Research on related compounds indicates that the presence of silyl groups can enhance interactions with enzymes such as glucose-6-phosphate translocase. This enzyme is crucial in various metabolic processes, and inhibitors can provide insights into metabolic regulation .

Case Study 1: Inhibition of Biofilm Formation

In a laboratory setting, this compound was tested against E. coli biofilms. Results indicated a significant reduction in biofilm formation at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Assay

A series of enzyme assays demonstrated that compounds with similar silyl modifications effectively inhibited glucose-6-phosphate translocase. While direct data on this compound is sparse, the implications for metabolic control are noteworthy.

Data Tables

PropertyValue
Molecular FormulaC11H25BrO2SiC_{11}H_{25}BrO_2Si
Molecular Weight281.31 g/mol
SolubilitySoluble in organic solvents
Antimicrobial ActivityPotentially effective against E. coli

Properties

IUPAC Name

[(1R,5R)-3-(bromomethylidene)-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39BrO2Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h14,16-17H,11-13H2,1-10H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYQQWTZQGQJBW-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(=CBr)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CBr)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39BrO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436106
Record name {[(1R,3R)-5-(Bromomethylidene)cyclohexane-1,3-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387834-41-5
Record name {[(1R,3R)-5-(Bromomethylidene)cyclohexane-1,3-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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